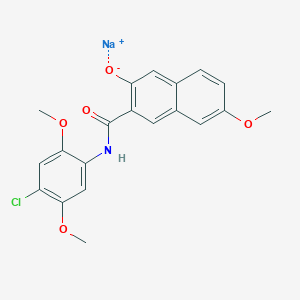
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a naphthalene core substituted with chloro, methoxy, and hydroxy groups, which contribute to its distinct chemical properties.
準備方法
The synthesis of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate typically involves multiple steps, starting with the preparation of the naphthalene core. The synthetic route may include:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of reactions involving aromatic substitution and cyclization.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro, methoxy, and hydroxy positions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Receptor Interaction: The compound may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular metabolism and function.
類似化合物との比較
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate can be compared with similar compounds such as:
N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide: This compound shares similar structural features but differs in the substitution pattern and functional groups.
N-(4-chloro-2,5-dimethoxyphenyl)-2-butenamide: Another structurally related compound with variations in the alkyl chain length and functional groups.
N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea: This compound contains a thiourea group, providing different chemical properties and reactivity.
特性
CAS番号 |
97416-86-9 |
|---|---|
分子式 |
C20H17ClNNaO5 |
分子量 |
409.8 g/mol |
IUPAC名 |
sodium;3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-6-methoxynaphthalen-2-olate |
InChI |
InChI=1S/C20H18ClNO5.Na/c1-25-13-5-4-11-8-17(23)14(7-12(11)6-13)20(24)22-16-10-18(26-2)15(21)9-19(16)27-3;/h4-10,23H,1-3H3,(H,22,24);/q;+1/p-1 |
InChIキー |
PAZPKJBNNSZSQF-UHFFFAOYSA-M |
正規SMILES |
COC1=CC2=CC(=C(C=C2C=C1)[O-])C(=O)NC3=CC(=C(C=C3OC)Cl)OC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)

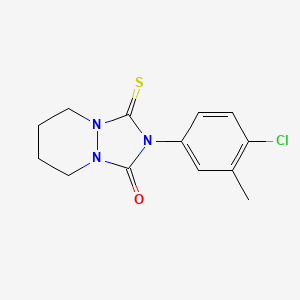
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)

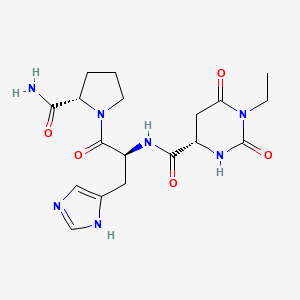

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)

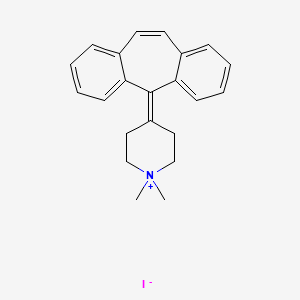
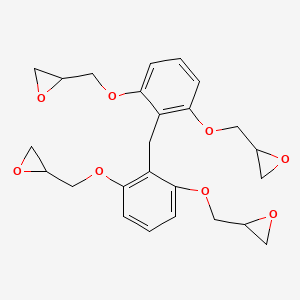
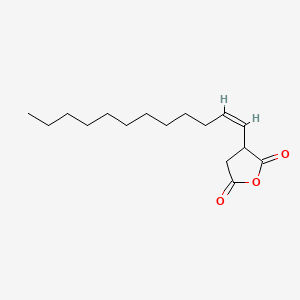
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)

